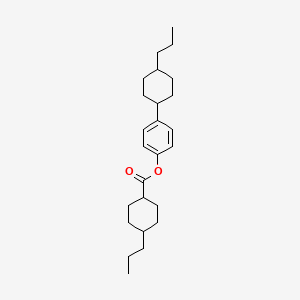
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of two propylcyclohexyl groups attached to a phenyl ring and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves multiple steps. One common method includes the reaction of trans-4-propylcyclohexyl bromide with phenyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with trans-4-propylcyclohexanecarboxylic acid under esterification conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trans-4-Propylcyclohexyl)benzonitrile
- 4-(trans-4-Propylcyclohexyl)cyclohexan-1-one
- trans-4-Propylcyclohexyl (1r,1’s,4r,4’S)-4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylate
Uniqueness
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is unique due to its dual propylcyclohexyl groups and the presence of both phenyl and carboxylate functionalities. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84207-06-7 |
|---|---|
Molekularformel |
C25H38O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
[4-(4-propylcyclohexyl)phenyl] 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-15-17-24(18-16-22)27-25(26)23-13-9-20(6-4-2)10-14-23/h15-21,23H,3-14H2,1-2H3 |
InChI-Schlüssel |
UZJWKZVGCKRFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


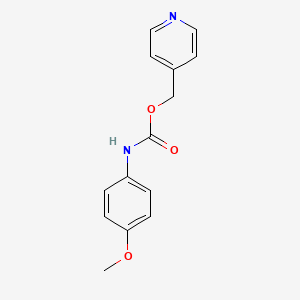
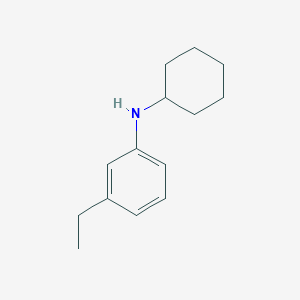
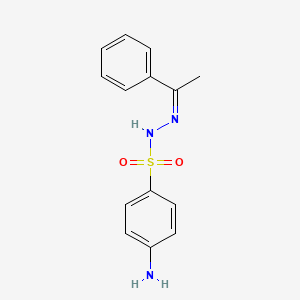
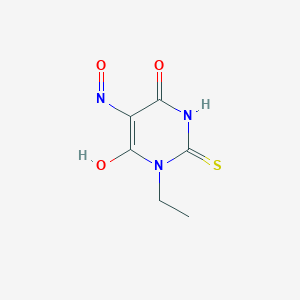
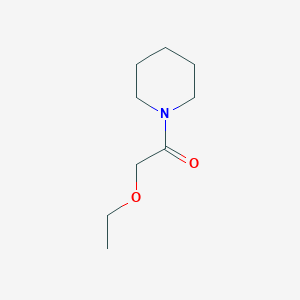



![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
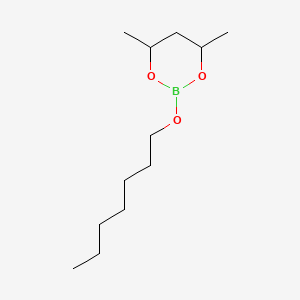
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
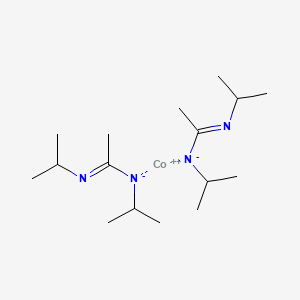
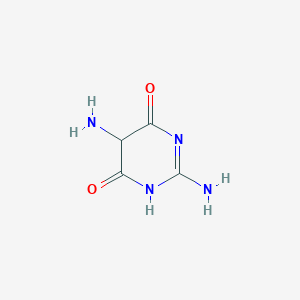
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
